molecular formula C21H22F3N3OS B10762908 Ftormetazine CAS No. 33414-30-1

Ftormetazine

Cat. No.: B10762908
CAS No.: 33414-30-1
M. Wt: 421.5 g/mol
InChI Key: DOUQJBPSTIKRPH-UHFFFAOYSA-N
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Description

FTORMETAZINE is a phenothiazine derivative with a broad range of applications in medicine and industry. It is known for its antihistaminic, sedative, and antiemetic properties. This compound is widely used to treat allergies, insomnia, and nausea, and it also has applications in the treatment of motion sickness and anxiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: FTORMETAZINE can be synthesized through several methods. One common route involves the reaction of phenothiazine with a dimethylaminopropyl halide under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the same basic reaction but is optimized for large-scale production. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions: FTORMETAZINE undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can yield the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

FTORMETAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.

    Biology: Employed in studies of cellular processes and as a tool for investigating the mechanisms of histamine and dopamine receptors.

    Medicine: Utilized in the development of new antihistaminic and antiemetic drugs. It is also used in research on treatments for motion sickness and anxiety.

    Industry: Applied in the production of dyes and pigments, as well as in the formulation of various pharmaceutical products.

Mechanism of Action

FTORMETAZINE is similar to other phenothiazine derivatives such as promethazine and promazine. it has unique properties that distinguish it from these compounds:

Comparison with Similar Compounds

  • Promethazine
  • Promazine
  • Chlorpromazine
  • Trifluoperazine

FTORMETAZINE’s unique combination of antihistaminic, sedative, and antiemetic properties makes it a valuable compound in both medical and industrial applications.

Properties

CAS No.

33414-30-1

Molecular Formula

C21H22F3N3OS

Molecular Weight

421.5 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one

InChI

InChI=1S/C21H22F3N3OS/c1-25-10-12-26(13-11-25)9-8-20(28)27-16-4-2-3-5-18(16)29-19-7-6-15(14-17(19)27)21(22,23)24/h2-7,14H,8-13H2,1H3

InChI Key

DOUQJBPSTIKRPH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

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